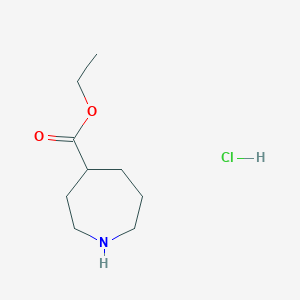

Ethyl azepane-4-carboxylate hydrochloride

描述

Significance of Nitrogen-Containing Heterocycles in Complex Molecule Synthesis

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. These structural motifs are of paramount importance in the field of organic and medicinal chemistry. researchgate.net Their prevalence is notable in a vast array of naturally occurring substances, including alkaloids, vitamins, and hormones, as well as in a majority of synthetic pharmaceuticals. nih.gov An analysis of drugs approved by the U.S. FDA revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their significance in drug design.

The utility of these compounds stems from their unique chemical properties. The presence of the nitrogen heteroatom can influence the molecule's basicity, polarity, and ability to form hydrogen bonds. These characteristics are crucial for creating specific interactions with biological targets, such as enzymes and receptors. Consequently, nitrogen heterocycles serve as foundational scaffolds in the development of new therapeutic agents across numerous disease areas. nih.gov

Overview of Azepane Scaffolds and Their Importance in Chemical Research

Within the broad family of nitrogen heterocycles, the azepane ring system holds a significant position. Azepane is a saturated seven-membered ring containing one nitrogen atom. This scaffold is present in a variety of natural products and pharmacologically active molecules. nih.gov For instance, the fungal metabolite (-)-balanol, which contains an azepane core, is a known inhibitor of protein kinase C. lifechemicals.com

The azepane scaffold is considered a "privileged" structure in drug discovery due to its favorable pharmacological properties and structural diversity. nih.gov The seven-membered ring is conformationally flexible, allowing molecules that contain it to adapt their shape to fit precisely into the binding sites of biological targets. lifechemicals.com This conformational diversity is often a key factor in their bioactivity. lifechemicals.com To date, more than 20 FDA-approved drugs feature an azepane ring in their structure, and they are used to treat a wide range of diseases. nih.gov The development of efficient synthetic routes to create functionalized azepanes is a vibrant area of chemical research, as it provides pathways to novel therapeutic agents. nih.gov

Specific Research Focus: Ethyl Azepane-4-carboxylate Hydrochloride within Azepane Chemistry

This article focuses on a specific derivative within the azepane family: this compound. This compound is a functionalized azepane that serves as a valuable building block in organic synthesis. It consists of the core azepane ring, with an ethyl carboxylate group attached at the 4-position. The compound is supplied as a hydrochloride salt, which enhances its stability and handling properties.

Its structure is particularly useful for synthetic chemists. The secondary amine in the azepane ring and the ethyl ester functional group provide two distinct reactive sites. This dual functionality allows for a wide range of chemical modifications, enabling the incorporation of the azepane scaffold into larger, more complex molecules. As a commercially available intermediate, it provides a reliable starting point for the synthesis of novel compounds, particularly in the development of new pharmaceutical candidates.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1623063-36-4 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Synonyms | Ethyl 4-azepanecarboxylate HCl |

| Form | Solid |

Structure

3D Structure of Parent

属性

IUPAC Name |

ethyl azepane-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZCRNYNYXUTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings: the Role of Ethyl Azepane 4 Carboxylate Hydrochloride As a Synthetic Intermediate

Direct Synthesis Approaches

Direct synthesis approaches are employed when the azepane core is already formed. These methods focus on the functionalization of the molecule to yield the target compound, this compound. The key steps involve the formation of the ethyl ester and the subsequent conversion to its hydrochloride salt.

Esterification Pathways for the Carboxylate Moiety

The formation of the ethyl ester from azepane-4-carboxylic acid is typically achieved through standard esterification protocols, most commonly the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol molecule. Subsequent dehydration yields the ethyl ester and water.

Common catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The use of excess ethanol not only serves as the reactant but also drives the equilibrium towards the product side, maximizing the yield of the desired ester.

| Component | Role | Example Reagent |

|---|---|---|

| Azepane-4-carboxylic acid | Starting Material | - |

| Ethanol | Reactant & Solvent | CH₃CH₂OH |

| Sulfuric Acid | Catalyst | H₂SO₄ |

| Ethyl azepane-4-carboxylate | Product | - |

Hydrochloride Salt Formation Protocols

The conversion of the basic ethyl azepane-4-carboxylate free base into its hydrochloride salt is a crucial step for improving the compound's stability and handling properties. This is an acid-base reaction where the lone pair of electrons on the azepane nitrogen atom acts as a base, accepting a proton from hydrochloric acid.

The protocol generally involves dissolving the purified ethyl azepane-4-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether, acetone, or isopropanol. A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) or concentrated aqueous HCl is then added dropwise with stirring. The resulting ammonium (B1175870) salt, being ionic, is typically insoluble in the non-polar organic solvent and precipitates out. The solid product is then collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under a vacuum.

| Step | Procedure | Typical Solvent |

|---|---|---|

| 1. Dissolution | The free base is dissolved in an anhydrous organic solvent. | Diethyl ether, Acetone |

| 2. Acidification | A solution of HCl is added dropwise to the stirred solution. | HCl in Diethyl ether |

| 3. Precipitation | The hydrochloride salt precipitates out of the solution. | - |

| 4. Isolation | The solid is collected by filtration and washed. | Cold Diethyl ether |

| 5. Drying | The product is dried under vacuum. | - |

Ring-Construction Strategies for Azepane Derivatives

Constructing the seven-membered azepane ring is a significant challenge in synthetic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Nevertheless, several robust methodologies have been developed.

Ring-Closing Metathesis (RCM) in Azepane Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of unsaturated rings, including the precursors to azepanes. researchgate.net This reaction utilizes a metal catalyst, typically based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene. An acyclic amino-diene precursor undergoes cyclization to form a seven-membered cycloalkene, releasing ethylene (B1197577) as the only byproduct. researchgate.net

The resulting unsaturated azepine derivative can then be readily reduced, for example, through catalytic hydrogenation, to afford the saturated azepane skeleton. The versatility of RCM allows for the synthesis of a wide array of substituted azepanes, making it a key strategy in the total synthesis of natural products containing this motif. researchgate.net

| Feature | Description |

|---|---|

| Precursor | Acyclic α,ω-diene containing a nitrogen atom. |

| Catalyst | Ruthenium-based catalysts (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts). |

| Byproduct | Ethylene (volatile). |

| Primary Product | Unsaturated seven-membered ring (dihydroazepine). |

| Subsequent Step | Reduction of the double bond to yield the saturated azepane. |

Cycloaddition Reactions for Azepane Core Construction

Cycloaddition reactions provide an efficient means of constructing the azepane core by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.

A notable example is the photochemical formal [5+2] cycloaddition. In this approach, readily available N-vinylpyrrolidinones undergo a photochemical rearrangement under UV light to yield azepin-4-ones. acs.orgnih.gov This transformation offers a facile, two-step procedure to convert simple pyrrolidinones and aldehydes into densely functionalized azepane derivatives. acs.orgnih.gov

Another powerful method is the [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆). This reaction produces diversely substituted azepine derivatives under mild conditions with good functional group tolerance. wikipedia.org

Radical-Mediated Cyclization Pathways

Radical cyclization offers an alternative pathway to azepane rings, often proceeding under mild conditions with high functional group tolerance. These reactions typically involve three stages: selective generation of a radical, an intramolecular cyclization step, and a final quenching step to yield the stable product.

One established method is atom-transfer radical cyclization (ATRC). acs.orgnih.gov In a typical ATRC process for azepane synthesis, a radical is generated on an acyclic precursor containing a nitrogen atom and a suitably positioned halide (e.g., a bromide or iodide) and an alkene. The generated carbon-centered radical then attacks the intramolecular double bond in a 7-endo-trig cyclization to form the seven-membered ring. The resulting cyclized radical is then quenched, often by abstracting a halogen atom from the catalyst or another molecule, to give the final product and propagate the radical chain.

Other Ring-Construction Methods (e.g., Zirconium-mediated Approaches)

Zirconium-mediated cyclization represents a powerful strategy for the construction of azepane rings from acyclic precursors. This approach typically involves the use of low-valent zirconium reagents, such as zirconocene (B1252598) dichloride in the presence of a reducing agent, to promote the intramolecular coupling of unsaturated functionalities.

One notable example involves the intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes, -enynes, and -diynes using a zirconocene(1-butene) complex. This process generates zirconacycles which, upon protonation, yield 3,4- or 4,5-disubstituted azepanes. soton.ac.ukresearchgate.net The versatility of this method is further highlighted by the ability to functionalize the intermediate zirconacycles with various electrophiles, allowing for the introduction of diverse substituents onto the azepane core.

A key advantage of zirconium-mediated approaches is their ability to tolerate a range of functional groups. Furthermore, the use of zirconocene hydride (Schwartz's reagent) has been shown to be effective in the chemo- and stereoselective reduction of sulfinyl ketimines, a transformation valuable in the synthesis of chiral amines, which can be precursors to complex azepane structures. nih.gov This method's operational simplicity and tolerance to moisture and air make it an attractive option in synthetic campaigns. nih.gov The oxophilicity of zirconium plays a crucial role in these transformations, driving reactions such as the semi-reduction of esters to aldehydes, which can then be trapped in situ to form imines or enamines, providing another entry point to azepane precursors. chemrxiv.org

| Zirconium Reagent | Precursor Type | Product | Key Features |

|---|---|---|---|

| Zirconocene(1-butene) | 4- or 5-azanona-1,8-dienes/enynes/diynes | 3,4- or 4,5-disubstituted azepanes | Formation of zirconacycles followed by protonation or functionalization. soton.ac.uk |

| Zirconocene Hydride (Schwartz's Reagent) | Sulfinyl ketimines | Chiral amines (azepane precursors) | High chemo- and stereoselectivity, functional group tolerance. nih.gov |

| Cp2ZrCl2/hydrosilane | Esters | Imines/enamines (azepane precursors) | Amine-intercepted semi-reductive transformation. chemrxiv.org |

Ring-Transformation and Rearrangement Approaches

Ring Expansion of Five- and Six-Membered Cyclic Precursors

Ring expansion strategies provide a powerful avenue for the synthesis of azepanes from more readily available five- and six-membered heterocyclic precursors, such as pyrrolidines and piperidines. bohrium.com These methods often involve the generation of a reactive intermediate that triggers a rearrangement to the larger seven-membered ring.

A notable example is the ring expansion of piperidine (B6355638) derivatives. Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of appropriately substituted piperidines. rsc.orgrsc.org For instance, the reaction of a piperidine-derived dichloride with sodium azide (B81097) in DMSO can lead to a ring-expanded diazide instead of the expected substitution product. rsc.org This transformation highlights the influence of the N-protecting group, leaving groups, and nucleophiles on the outcome of the reaction. rsc.org

Similarly, pyrrolidine (B122466) ring expansion has been utilized to construct azepane frameworks. cityu.edu.hkresearchgate.net For example, 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent on the aryl ring can be transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. cityu.edu.hkacs.org Another approach involves an N-bromosuccinimide-induced aminocyclization-aziridine ring expansion cascade, which has been applied to the synthesis of substituted azepanes. rsc.org More recently, a photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes from simple starting materials. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govmanchester.ac.uk

Stereoselective Ring Expansion and Chirality Transfer in Azepane Synthesis

Maintaining or controlling stereochemistry during ring expansion is crucial for the synthesis of enantiomerically pure azepanes, which are often required for biological applications. Several methodologies have been developed to achieve stereoselective ring expansion and chirality transfer.

In the synthesis of azepane and azepine derivatives via piperidine ring expansion, exclusive stereoselectivity and regioselectivity have been achieved, yielding diastereomerically pure products. rsc.orgrsc.org The stereochemistry of the starting piperidine dictates the stereochemistry of the resulting azepane. X-ray crystallographic analysis has been used to confirm the structure and stereochemistry of the ring-expanded products. rsc.org

Chirality transfer has also been demonstrated in the synthesis of 2,5-dihydroazepines. researchgate.net Furthermore, the synthesis of heavily hydroxylated azepane iminosugars, which are analogues of sugars, has been accomplished using stereoselective methods. acs.orgnih.gov One such approach involves an osmium-catalyzed tethered aminohydroxylation reaction of an allylic alcohol derived from D-mannose, which forms a new C-N bond with complete regio- and stereocontrol. acs.org Subsequent intramolecular reductive amination affords the desired azepane. acs.org Palladium-catalyzed rearrangements of allylic amines have also been shown to enable a two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts with a high degree of enantio-retention. chemrxiv.org

| Precursor | Methodology | Product | Key Stereochemical Outcome |

|---|---|---|---|

| Substituted Piperidine | Nucleophilic substitution-induced rearrangement | Diastereomerically pure azepane | Exclusive stereoselectivity and regioselectivity. rsc.orgrsc.org |

| D-mannose-derived allylic alcohol | Osmium-catalyzed tethered aminohydroxylation | Pentahydroxyazepane iminosugar | Complete regio- and stereocontrol of C-N bond formation. acs.org |

| 2-Vinyl pyrrolidine/piperidine | Palladium-catalyzed allylic amine rearrangement | Azepane/Azocane | High degree of enantio-retention. chemrxiv.org |

| 5-Arylpyrrolidine-2-carboxylate | Intramolecular Ullmann-Type Annulation/Rearrangement | Optically active 1H-benzo[b]azepine-2-carboxylate | Preservation of optical activity. acs.org |

Advanced Catalytic Approaches in Azepane Synthesis

Palladium-Catalyzed Cyclizations and Coupling Reactions

Palladium catalysis has emerged as a versatile tool for the synthesis of azepane derivatives through various cyclization and coupling strategies. These methods offer high efficiency and functional group tolerance.

Palladium-catalyzed intramolecular tandem cyclization reactions have been employed to synthesize fused aza-polycyclic structures containing an azepane ring. acs.org For instance, a process involving a palladium(II)-catalyzed aerobic aza-Wacker reaction followed by a palladium(0)-catalyzed Heck reaction can construct complex molecular architectures in a one-pot, two-step cascade. acs.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is another powerful method for constructing azepane rings, particularly in the synthesis of dibenzodiazepines. bohrium.commdpi.combenthamscience.com This reaction can be performed intramolecularly to form the seven-membered ring. The choice of phosphine (B1218219) ligand is often critical for the success of these transformations. thieme-connect.com

Furthermore, palladium(II)-catalyzed tandem cyclization/addition reactions have been developed to synthesize dibenzo[b,d]azepines. rsc.orgrsc.org These reactions can be performed in environmentally friendly solvents like water/ethanol mixtures. rsc.org Palladium-catalyzed asymmetric [4+3] cyclization of azadienes with trimethylenemethane donors provides an alternative and highly stereoselective route to chiral fused azepines. researchgate.net

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of azepanes, often proceeding through different mechanistic pathways compared to palladium-catalyzed systems.

A notable copper-catalyzed method is the formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. researchgate.netnih.govacs.orgacs.org This reaction allows for the synthesis of structurally diverse alkene- or alkyne-containing azepanes. A key feature of this transformation is the selective functionalization of distal, unactivated C(sp³)-H bonds. The proposed mechanism involves a radical process initiated by a 1,5-hydrogen atom transfer of a nitrogen-centered radical. researchgate.netacs.orgacs.org

Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues. mdpi.comnih.gov The reaction is believed to proceed through the formation of a copper acetylide, followed by nucleophilic addition of the amine and intramolecular cyclization. mdpi.com Additionally, copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, generated by deprotonation and transmetalation, leads to annulated azepines through an intramolecular nucleophilic attack at the triple bond. nih.gov Copper catalysis has also been instrumental in the asymmetric synthesis of dibenzo[b,d]azepines via intramolecular reductive or borylative cyclization. nih.gov

| Catalyst | Reaction Type | Precursors | Key Features |

|---|---|---|---|

| Palladium | Aza-Wacker/Heck Cyclization | Unsaturated amides | Tandem C-N and C-C bond formation. acs.org |

| Palladium | Buchwald-Hartwig Amination | Aryl halides and amines | Intramolecular C-N bond formation for ring closure. bohrium.com |

| Palladium | Asymmetric [4+3] Cyclization | Azadienes and trimethylenemethanes | Highly stereoselective construction of chiral fused azepines. researchgate.net |

| Copper | [5+2] Aza-annulation | N-fluorosulfonamides and 1,3-dienes/enynes | Distal C(sp³)-H functionalization via a radical pathway. researchgate.netacs.org |

| Copper | Tandem Amination/Cyclization | Allenynes and amines | Synthesis of functionalized azepine-2-carboxylates. mdpi.com |

| Copper | Asymmetric Reductive/Borylative Cyclization | 2'-vinyl-biaryl-2-imines | Synthesis of dibenzo[b,d]azepines with central and axial chirality. nih.gov |

Other Metal-Catalyzed Processes

Beyond the more extensively documented methods, a diverse array of other metal-catalyzed reactions has been effectively employed to construct the azepane scaffold. These methodologies often provide novel pathways to substituted azepanes, including those with functionalities relevant to "this compound." Catalysts based on metals such as rhodium, osmium, and copper have demonstrated unique reactivity in forming the seven-membered ring through various mechanistic routes, including cycloadditions, C-H activation, and tandem reactions.

One notable approach involves the use of rhodium catalysis. Rhodium(II) catalysts have been utilized in the intramolecular annulation of benzamides with allylic alcohols under mild conditions to produce azepinone derivatives. Furthermore, rhodium-catalyzed transannulation of N-perfluoroalkylated 1,2,3-triazoles with 1,3-dienes offers a chemoselective route to N-perfluoroalkyl-substituted 2,5-dihydroazepines. These methods showcase the versatility of rhodium in facilitating the formation of the azepine core through different reaction pathways.

Osmium catalysis has also emerged as a powerful tool in the stereoselective synthesis of highly functionalized azepanes. A key strategy is the osmium-catalyzed tethered aminohydroxylation of allylic alcohols. dmaiti.comnih.gov This method allows for the creation of a new C–N bond with excellent regio- and stereocontrol. dmaiti.comnih.gov Subsequent intramolecular reductive amination can then yield polyhydroxylated azepane iminosugars. dmaiti.comnih.gov While not directly producing a simple carboxylate, this technique highlights the potential for creating densely functionalized azepane rings that could be precursors to the target molecule.

Copper-catalyzed reactions have also been extensively explored for the synthesis of azepine and azepane derivatives. A notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. nih.gov This process efficiently yields trifluoromethyl-substituted azepine-2-carboxylates. nih.gov Although the carboxylate is at the 2-position, this methodology demonstrates the feasibility of incorporating an ester functionality during the metal-catalyzed ring formation. The proposed mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. nih.gov Additionally, copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions has been developed, which proceeds via an intramolecular nucleophilic attack at a triple bond to form annulated azepines.

Palladium catalysis has also been instrumental in the synthesis of various azepine structures. For instance, a palladium(II)-catalyzed cyclization/addition of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives provides a route to dibenzo[b,d]azepines. rsc.org This reaction proceeds through the formation of a Pd-aryl compound, followed by intramolecular carbopalladation and subsequent cyclization. rsc.org

The following tables summarize key aspects of these other metal-catalyzed processes for the synthesis of azepane and related heterocyclic systems.

Table 1: Overview of Other Metal-Catalyzed Syntheses of Azepane Derivatives

| Catalyst System | Substrate(s) | Product Type | Key Features |

|---|---|---|---|

| Rhodium(II) | Dienyltriazoles | Fused Dihydroazepines | Sequential cyclopropanation/1-aza-Cope rearrangement. |

| Osmium/K₂OsO₂(OH)₄ | Allylic alcohols | Polyhydroxylated Azepanes | Stereoselective tethered aminohydroxylation. dmaiti.comnih.gov |

| Copper(I) | Fluorinated Allenynes and Amines | Trifluoromethyl-substituted Azepine-2-carboxylates | Tandem amination/cyclization reaction. nih.gov |

Table 2: Detailed Findings on Copper-Catalyzed Azepine Synthesis

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Cu(MeCN)₄PF₆ (10 mol%) | Allenyne and Aniline | Dioxane | 90 | 65 | Azepine derivative nih.gov |

| Cu(MeCN)₄PF₆ (10 mol%) | Allenyne and Substituted Anilines | Dioxane | 70 | Moderate to Good | CF₃-containing azepine-2-carboxylate derivatives nih.gov |

These diverse metal-catalyzed methodologies underscore the continuous development of novel and efficient strategies for constructing the azepane ring system, providing a rich toolbox for synthetic chemists targeting complex molecules like this compound.

Chemical Reactivity and Derivatization Strategies of Ethyl Azepane 4 Carboxylate Hydrochloride

Reactions Involving the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring is a key handle for introducing molecular diversity. As a secondary amine, it can undergo a variety of transformations, primarily centered around its nucleophilic character.

Amidation and Alkylation Reactions

The azepane nitrogen can be readily functionalized through N-alkylation and N-acylation (a form of amidation). These reactions allow for the introduction of a wide variety of substituents, significantly altering the steric and electronic properties of the molecule. N-alkylation typically involves reaction with alkyl halides, while N-acylation is achieved using acyl chlorides or carboxylic anhydrides.

A prominent example of this reactivity is the N-arylation, a sophisticated form of N-alkylation, which can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the related compound, methyl azepane-4-carboxylate, can be coupled with aryl bromides in the presence of a palladium catalyst and a phosphine (B1218219) ligand. chemicalbook.com This method is adaptable for the ethyl ester, providing a powerful tool for creating complex derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Methyl azepane-4-carboxylate HCl | 3-bromo-2-chloro-5-(3-methoxypropyl)pyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110°C | 31% | chemicalbook.com |

Hydrochloride Salt Formation and Reversibility in Reaction Media

Ethyl azepane-4-carboxylate is commonly supplied and stored as a hydrochloride salt. In this form, the azepane nitrogen is protonated, forming a quaternary ammonium (B1175870) salt (R₂NH₂⁺Cl⁻). This protonation renders the nitrogen non-nucleophilic, preventing it from participating in alkylation or acylation reactions.

To activate the nitrogen for reaction, the free amine must be generated in situ. This is accomplished by adding a base to the reaction medium. The base neutralizes the hydrochloride, deprotonating the nitrogen and liberating the lone pair of electrons, thereby restoring its nucleophilicity. This is a reversible acid-base equilibrium.

R₂NH₂⁺Cl⁻ + Base ⇌ R₂NH + Base-H⁺Cl⁻

The choice of base depends on the specific reaction conditions and the strength required to effect the deprotonation. Common bases used for this purpose include inorganic carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and organic amines such as triethylamine (B128534) (Et₃N) or Hünig's base (DIPEA). chemicalbook.comorganic-chemistry.org The removal of the proton is the critical first step for any subsequent derivatization at the nitrogen center.

Transformations of the Carboxylate Ester Group

The ethyl ester moiety at the 4-position of the azepane ring provides another key site for chemical modification, allowing for transformations that can introduce new functional groups or link the azepane scaffold to other molecules.

Ester Hydrolysis Mechanisms and Derivatization via Carboxylic Acid Formation

The ethyl ester can be readily converted to the corresponding carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions, each with distinct mechanistic features. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester in the presence of an excess of water with a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uk The reaction is an equilibrium process and is the reverse of Fischer esterification. To drive the reaction to completion, a large excess of water is used. libretexts.orglibretexts.org

Base-Mediated Hydrolysis (Saponification) : This is the more common method for ester hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). The reaction is effectively irreversible because the final product is the carboxylate salt, which is deprotonated and thus unreactive toward the alcohol byproduct. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

The resulting azepane-4-carboxylic acid is a versatile intermediate. It can be coupled with amines to form amides, a reaction often facilitated by coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). organic-chemistry.orgresearchgate.net

| Condition | Mechanism | Reversibility | Initial Product | Key Features |

|---|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Acid-catalyzed nucleophilic acyl substitution | Reversible | Carboxylic Acid + Alcohol | Requires excess water to favor product formation. libretexts.org |

| Basic (e.g., aq. NaOH, heat) | Base-mediated nucleophilic acyl substitution (Saponification) | Irreversible | Carboxylate Salt + Alcohol | Reaction goes to completion; requires a final acidification step to yield the carboxylic acid. libretexts.orglibretexts.org |

Nucleophilic Additions to the Ester Carbonyl Center

Beyond hydrolysis, the ester's carbonyl carbon is electrophilic and susceptible to attack by other nucleophiles. These reactions allow for the direct conversion of the ester into other functional groups.

Direct Amidation : The ester can be converted directly to an amide by heating it with an amine. This reaction, known as aminolysis, often requires high temperatures or the use of a catalyst to proceed efficiently. mdpi.com

Reduction : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester. This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately cleaving the C-O bond and producing the corresponding primary alcohol, (azepan-4-yl)methanol.

Transesterification : In the presence of an alcohol and an acid or base catalyst, ethyl azepane-4-carboxylate can undergo transesterification to exchange its ethyl group for a different alkyl group from the reacting alcohol.

Modifications and Functionalizations of the Azepane Ring System

While derivatization typically focuses on the nitrogen atom and the ester group, the carbon skeleton of the azepane ring itself can also be modified. Such functionalizations are crucial for creating unique three-dimensional structures for applications in drug discovery, where the ring's conformation can be decisive for biological activity. lifechemicals.com

Strategies for ring modification often involve multi-step synthetic sequences. For example, related tetrahydroazepine systems can undergo late-stage oxidation reactions, such as diastereoselective hydroboration followed by oxidation, to introduce ketone functionalities (oxo-azepines) at various positions on the ring. nih.gov These ketones then serve as handles for further functionalization.

Another advanced strategy involves the construction of the azepane ring itself through methods like ring expansion of smaller, more readily available precursors, such as substituted piperidines. rsc.org Furthermore, ring-closing metathesis reactions have been employed to synthesize substituted azepine derivatives, which can then be hydrogenated to the corresponding saturated azepane ring system. These approaches allow for the introduction of substituents on the carbon framework at an early stage, providing access to a diverse range of structurally complex azepane derivatives.

Functional Group Interconversions on the Azepane Scaffold

The presence of a secondary amine and an ester group within the same molecule allows for a range of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

Reactions at the Nitrogen Atom:

N-Alkylation and N-Arylation: The secondary amine of the azepane ring can undergo nucleophilic substitution reactions with various electrophiles. N-alkylation can be achieved using alkyl halides, while N-arylation is commonly performed via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com. These reactions allow for the introduction of a wide array of substituents, modifying the steric and electronic properties of the molecule.

N-Acylation: The nitrogen atom can be acylated using acyl chlorides or carboxylic anhydrides to form the corresponding amides. Furthermore, coupling with carboxylic acids can be facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) nih.gov.

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-substituted azepane derivatives nih.gov.

Reactions at the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions chemguide.co.ukepa.govlibretexts.org. Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds to completion, yielding the carboxylate salt, which can be subsequently protonated to the free carboxylic acid.

Amide Formation: The ester can be converted into an amide by reaction with an amine. This transformation can be achieved directly, often requiring high temperatures, or by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents libretexts.orgorganic-chemistry.orglibretexts.orgresearchgate.net.

Reduction: The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) researchgate.net. The resulting hydroxymethyl group can be further functionalized. Partial reduction to the aldehyde is also possible under specific conditions .

The following table summarizes common functional group interconversions for ethyl azepane-4-carboxylate:

| Transformation | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Tertiary amine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | Tertiary amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et3N) | Amide |

| Ester Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH), Heat | Carboxylate salt |

| Ester Hydrolysis (Acidic) | Aqueous acid (e.g., HCl, H2SO4), Heat | Carboxylic acid |

| Amide Formation (from ester) | Amine, Heat or Lewis acid catalyst | Amide |

| Ester Reduction | LiAlH4, Anhydrous solvent (e.g., THF, Et2O) | Primary alcohol |

Oxidative and Reductive Transformations of the Ring

The saturated azepane ring is generally stable to many oxidizing and reducing conditions. However, under specific and often harsh conditions, transformations of the carbocyclic framework can be induced.

Oxidative Transformations:

Oxidation of the azepane ring can lead to a variety of products depending on the oxidant and the reaction conditions. While specific studies on ethyl azepane-4-carboxylate are not extensively documented, general principles of cyclic amine oxidation can be applied.

Oxidation adjacent to Nitrogen: Strong oxidizing agents can lead to the formation of lactams (cyclic amides) by oxidation of the α-carbon to the nitrogen. For instance, oxidation of substituted azepines has been shown to yield oxo-azepines nih.gov.

Ring Contraction or Opening: In some cases, oxidation can induce ring contraction or cleavage. For example, the oxidation of certain dihydro-1H-azepines with m-CPBA has been reported to lead to ring contraction, forming piperidine (B6355638) derivatives nih.gov. Selenium dioxide has been shown to cause ring cleavage or contraction in dialkyl-3H-azepines researchgate.net.

Reductive Transformations:

The azepane ring is already a saturated heterocyclic system and is therefore resistant to further reduction under typical catalytic hydrogenation conditions.

Ring-Opening: Reductive cleavage of the C-N bonds of the azepane ring is a challenging transformation that would require harsh conditions and is not commonly observed.

Domino Hydrogenation/Reductive Amination: In the synthesis of complex hydroxylated azepanes, catalytic hydrogenation has been employed to effect debenzylation followed by intramolecular reductive amination to form the azepane ring acs.orgnih.gov. This highlights the stability of the azepane ring to hydrogenation once formed.

The following table outlines potential oxidative and reductive transformations of the azepane ring, though these are not commonly reported for ethyl azepane-4-carboxylate itself:

| Transformation | Reagents and Conditions | Potential Product Type |

| C-H Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) | Lactam |

| Ring Contraction | Specific oxidizing agents (e.g., m-CPBA on unsaturated precursors) | Substituted piperidine |

| Ring Cleavage | Ozonolysis of unsaturated precursors or strong oxidation | Dicarbonyl or amino acid derivatives |

Detailed Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on reactions involving ethyl azepane-4-carboxylate hydrochloride are not widely available in the literature, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

Mechanism of Buchwald-Hartwig Amination:

The N-arylation of the azepane nitrogen is a crucial derivatization strategy. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following steps wikipedia.orglibretexts.orgyoutube.com:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The secondary amine of ethyl azepane-4-carboxylate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) amido complex, regenerating the palladium(0) catalyst and yielding the N-arylated azepane product.

The efficiency and substrate scope of this reaction are highly dependent on the choice of phosphine ligand coordinated to the palladium center.

Mechanism of Ester Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification): This proceeds via a nucleophilic acyl substitution mechanism (BAC2) epa.gov. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide yields the carboxylate and ethanol (B145695).

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by water libretexts.org. A tetrahedral intermediate is formed, and after proton transfer, ethanol is eliminated as a leaving group. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst.

Mechanism of Ester Reduction with LiAlH4:

The reduction of the ester group to a primary alcohol with lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon rsc.org.

First Hydride Addition: A hydride ion from the [AlH4]⁻ complex attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of Alkoxide: This intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde.

Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, forming a primary alkoxide.

Work-up: An aqueous work-up protonates the alkoxide to yield the primary alcohol.

Structural Elucidation and Conformational Analysis of Ethyl Azepane 4 Carboxylate Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry provide complementary information about the connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl azepane-4-carboxylate hydrochloride, the protonated nitrogen atom (NH₂⁺) significantly influences the chemical shifts of adjacent protons (H-2 and H-7), shifting them downfield compared to the free base. The spectrum is expected to show distinct signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and a series of complex, overlapping multiplets for the azepane ring protons.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound would feature signals for the carbonyl carbon of the ester (around 170-175 ppm), the two carbons of the ethyl group, and the six distinct carbons of the azepane ring. The carbons adjacent to the protonated nitrogen (C-2 and C-7) would appear at a lower field compared to the other ring carbons due to the electron-withdrawing effect of the ammonium (B1175870) group.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the azepane ring, helping to trace the spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the complex ring signals.

Expected NMR Data for this compound Note: The following table is based on theoretical predictions and data from analogous structures, as specific experimental data is not widely published.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Ester -CH₃ | ~1.25 (triplet) | ~14 |

| Ester -OCH₂- | ~4.15 (quartet) | ~60 |

| Azepane C4-H | ~2.50 (multiplet) | ~40 |

| Azepane C=O | - | ~174 |

| Azepane C2/C7-H | ~3.20 (multiplet) | ~50 |

| Azepane C3/C5-H | ~2.00 (multiplet) | ~30 |

| Azepane C6-H | ~1.80 (multiplet) | ~28 |

| Azepane C2/C7 | - | ~50 |

| Azepane C3/C5 | - | ~30 |

| Azepane C4 | - | ~40 |

| Azepane C6 | - | ~28 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong, sharp peak around 1730 cm⁻¹ would indicate the C=O stretching of the ester group. A broad and strong absorption band in the region of 2700-3000 cm⁻¹ would be characteristic of the N-H stretching vibrations of the secondary ammonium salt (R₂NH₂⁺). Additionally, C-H stretching vibrations for the aliphatic ring and ethyl group would appear just below 3000 cm⁻¹.

Characteristic FT-IR Absorption Bands Note: This table represents typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| R₂NH₂⁺ | N-H Stretch | 2700 - 3000 (broad) |

| C=O (Ester) | C=O Stretch | 1750 - 1730 |

| C-O (Ester) | C-O Stretch | 1300 - 1000 |

| C-H (Aliphatic) | C-H Stretch | 2980 - 2850 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information on its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. For the azepane ring, it would confirm the specific conformation (e.g., chair, boat, or twist-chair) adopted in the crystal lattice. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal, including intermolecular interactions like hydrogen bonding between the ammonium group (N-H) and the chloride anion (Cl⁻), as well as potential interactions involving the ester carbonyl group. As the molecule is achiral, the determination of absolute configuration is not applicable.

Conformational Studies of the Seven-Membered Azepane Ring

The seven-membered azepane ring is highly flexible and can exist in several low-energy conformations, primarily twist-chair and chair forms. The study of these conformations is crucial as the spatial arrangement of substituents can dictate the molecule's ability to interact with biological targets.

For this compound, the conformational equilibrium is influenced by the steric and electronic properties of the substituents. The protonated amino group and the ethyl carboxylate group at the 4-position will have preferred orientations to minimize steric strain. Computational modeling, in conjunction with variable-temperature NMR studies, could be used to investigate the energy differences between various conformers and the barriers to their interconversion. The ethyl carboxylate group at the C-4 position would likely prefer an equatorial-like position in the most stable twist-chair conformation to minimize unfavorable 1,3-diaxial-type interactions. The flexibility of the ring allows it to adopt various conformations, which is a key feature of azepane scaffolds in drug design.

Computational and Theoretical Investigations of Ethyl Azepane 4 Carboxylate Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For Ethyl azepane-4-carboxylate hydrochloride, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), are used to predict its most stable conformation. nih.govresearchgate.net

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. This reveals the preferred spatial orientation of the azepane ring, which typically adopts a stable chair-like or boat-like conformation, and the orientation of the ethyl carboxylate group. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical yet representative data based on typical DFT calculation results for similar heterocyclic compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (ring) | 1.47 |

| C-C (ring) | 1.54 | |

| C=O (carbonyl) | 1.22 | |

| C-O (ester) | 1.35 | |

| **Bond Angles (°) ** | C-N-C (ring) | 112.5 |

| O=C-O (ester) | 124.0 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.net This method is instrumental in predicting the electronic absorption spectra (UV-Visible spectra) of a compound by calculating the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. espublisher.commaterialsciencejournal.org

For this compound, TD-DFT calculations can identify the primary electronic transitions, their corresponding excitation energies, and their intensities (oscillator strengths). espublisher.com These transitions are often characterized as π → π* or n → π* transitions, providing insight into the electronic structure of the molecule. espublisher.com The results are typically compared with experimental UV-Vis spectra to validate the computational model. materialsciencejournal.org

Table 2: Predicted Electronic Excitation Properties from TD-DFT Calculations

This table contains representative data illustrating typical TD-DFT outputs.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.85 | 255 | 0.015 |

| HOMO-1 → LUMO | 5.20 | 238 | 0.008 |

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's properties, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bhu.ac.in The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the orbital most likely to accept electrons. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized around the non-bonding electrons of the oxygen atoms and the nitrogen atom, while the LUMO is likely centered on the carbonyl group.

Table 3: Frontier Molecular Orbital Energies and Energy Gap

This table presents plausible FMO data for the target compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 5.1 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to identify sites for intermolecular interactions. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net In this compound, these would be found near the electronegative oxygen atoms of the carbonyl group. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net The most positive potential is expected around the acidic proton on the hydrochloride's nitrogen atom (the ammonium (B1175870) cation). The MEP map provides a comprehensive visual guide to the molecule's reactive behavior. bhu.ac.inresearchgate.net

Reactivity Prediction and Site Selectivity Modeling

By combining insights from FMO and MEP analyses, it is possible to predict the chemical reactivity and site selectivity of this compound. The MEP map directly identifies the most probable locations for electrophilic and nucleophilic interactions. The red, electron-rich region on the carbonyl oxygen indicates it is a primary site for interaction with electrophiles or for hydrogen bonding. The blue, electron-poor region around the N-H+ group highlights its role as a proton donor and a site for nucleophilic attack.

Table 4: Calculated Global Reactivity Descriptors

This table provides representative values for key reactivity indices.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.55 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | 0.20 | Reciprocal of hardness; indicates higher reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | 4.24 | Measure of electrophilic character |

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding the chemical reactivity and stability of molecular systems through various descriptors derived from the electron density. nih.gov These quantum chemical descriptors, including hardness (η), electronegativity (χ), chemical potential (μ), and softness (S), offer significant insights into the intrinsic properties of molecules like this compound. nih.gov

Theoretical calculations, often employing methods such as the meta-hybrid M06-2X functional or the long-range-separated ωB97XD functional, can be used to determine these properties. nih.gov For the azepane ring system, these descriptors help in quantifying its stability and reactivity. nih.gov The electronic properties, such as ionization potential (IP) and electron affinity (EA), are fundamental to calculating these descriptors and understanding the molecule's behavior in chemical reactions. nih.gov

Below is a hypothetical data table of calculated quantum chemical descriptors for Ethyl azepane-4-carboxylate, based on typical values for similar organic molecules, to illustrate the application of CDFT.

Table 1: Calculated Quantum Chemical Descriptors for Ethyl Azepane-4-carboxylate

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| Energy Gap | ΔE | 5.90 |

| Ionization Potential | IP | 6.85 |

| Electron Affinity | EA | 0.95 |

| Electronegativity | χ | 3.90 |

| Chemical Hardness | η | 2.95 |

| Chemical Softness | S | 0.34 |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Fukui Functions and Local Reactivity Descriptors

While global descriptors from CDFT describe the reactivity of the molecule as a whole, Fukui functions and other local reactivity descriptors provide insight into specific atomic sites within the molecule. nih.govajrconline.org These descriptors help to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system changes. nih.gov

For this compound, the Fukui functions can be calculated to predict the most reactive sites. It is expected that the carbonyl carbon of the ester group would be a primary site for nucleophilic attack, a prediction that can be quantified using the Fukui function f+(r). Conversely, the nitrogen atom of the azepane ring (in its deprotonated form) and potentially the oxygen atoms of the carboxylate group would be likely sites for electrophilic attack, identified by f-(r). The dual descriptor, Δf(r), can further refine these predictions, clearly distinguishing between sites prone to nucleophilic versus electrophilic attack. ajrconline.org

The analysis of frontier molecular orbitals (HOMO and LUMO) complements the information provided by Fukui functions. nih.gov The distribution of the HOMO would indicate the regions from which an electron is most likely to be donated (nucleophilic sites), while the LUMO distribution highlights the areas most likely to accept an electron (electrophilic sites). For this compound, the LUMO is likely to be localized around the carbonyl group, while the HOMO would have significant contributions from the non-bonding electrons of the nitrogen and oxygen atoms.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms of Ethyl Azepane-4-carboxylate

| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

|---|---|---|---|---|

| N1 | 0.08 | 0.15 | -0.07 | Nucleophilic |

| C4 | 0.05 | 0.03 | 0.02 | Electrophilic |

| C(carbonyl) | 0.25 | 0.02 | 0.23 | Highly Electrophilic |

| O(carbonyl) | 0.12 | 0.18 | -0.06 | Nucleophilic |

Note: These indices are illustrative examples. Positive values of Δf indicate sites for nucleophilic attack, while negative values indicate sites for electrophilic attack.

Molecular Dynamics and Conformational Sampling Simulations

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, twist-chair, and boat forms. nih.gov The specific preferred conformation of this compound influences its three-dimensional structure and, consequently, its interactions with other molecules. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior. mdpi.com

MD simulations can be employed to study the conformational preferences of this compound in various environments, such as in the gas phase or in different solvents. mdpi.com These simulations would reveal the relative populations of different conformers and the energy barriers for interconversion between them. researchgate.net The presence of the ethyl carboxylate substituent at the 4-position of the azepane ring will significantly influence the conformational equilibrium, favoring conformations that minimize steric hindrance.

Conformational sampling simulations, often used in conjunction with MD, can systematically explore the potential energy surface of the molecule to identify all stable conformers. This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformer in solution. The flexibility of the azepane ring allows it to adapt its shape to fit into binding pockets, a property that is well-suited for exploration with molecular dynamics. dntb.gov.ua The results of such simulations can provide a detailed picture of the conformational dynamics, including the timescale of conformational changes and the influence of the solvent on the structural preferences of this compound.

Application of Ethyl Azepane 4 Carboxylate Hydrochloride As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The structure of ethyl azepane-4-carboxylate is particularly well-suited for the synthesis of complex, multi-ring heterocyclic systems. The secondary amine can participate in cyclization reactions, while the ester can be modified to introduce other functionalities or serve as an anchor point for ring formation.

Key synthetic transformations include:

N-Arylation/N-Alkylation followed by Intramolecular Cyclization: The nitrogen atom can be readily functionalized with various aryl or alkyl groups containing other reactive moieties. Subsequent intramolecular reactions, such as Friedel-Crafts-type cyclizations or Pictet-Spengler reactions, can lead to the formation of fused bicyclic or tricyclic systems.

Amide Coupling and Subsequent Ring Closure: The ester group can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an amide. This new amide can be designed to undergo intramolecular cyclization, leading to lactam-fused azepanes.

Spirocycle Formation: Both the nitrogen and the carbon adjacent to the ester (the α-carbon) can be functionalized and used as points of attachment for building a second ring system, resulting in the formation of spiro-heterocycles, where two rings share a single common atom.

These strategies allow chemists to access a wide range of complex molecular frameworks containing the core azepane ring.

| Target Heterocyclic System | Synthetic Strategy | Description |

| Fused Azepanes | Intramolecular Cyclization | Building a new ring that shares two or more atoms with the original azepane ring, often by reacting substituents placed on the nitrogen and carbon skeleton. |

| Bridged Azepanes | Transannular Reactions | Forming a bond across the seven-membered ring to create a bicyclic system with the bridgehead atoms on the azepane ring. |

| Spiro-Azepanes | Spirocyclization | Constructing a new ring that shares one common atom with the azepane ring, typically at the C4 position. |

Development of Azepane-Based Molecular Scaffolds for Advanced Chemical Research

In modern drug discovery, the azepane ring is considered a "privileged scaffold." Its flexible, three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. lifechemicals.com Ethyl azepane-4-carboxylate hydrochloride is a key starting point for creating libraries of azepane-based compounds for this purpose.

The development of these molecular scaffolds is a central theme in combinatorial chemistry, a field that focuses on the rapid synthesis of a large number of different but structurally related molecules. nih.govopenaccessjournals.com By systematically reacting the two functional handles of ethyl azepane-4-carboxylate—the amine and the ester—with diverse sets of building blocks, researchers can generate extensive chemical libraries. nih.gov For example, the nitrogen atom can be acylated, alkylated, or arylated with hundreds of different reagents, while the ester can be converted into amides, acids, or alcohols, each of which can be further modified.

These libraries of novel azepane derivatives are then screened in high-throughput assays against various biological targets to identify "hit" compounds with desired activities. openaccessjournals.com This scaffold-based approach accelerates the discovery of new therapeutic agents for a wide range of diseases. nih.gov

Precursor in Multistep Organic Syntheses

As a commercially available and versatile building block, this compound is an attractive precursor for multistep organic syntheses aimed at producing complex, biologically active molecules. Its utility lies in providing a pre-formed seven-membered ring, saving chemists from the often-challenging task of constructing this medium-sized ring system from acyclic precursors. nih.gov

In a typical multistep synthesis, the azepane derivative would be introduced early in the sequence. The nitrogen is often protected with a suitable group (e.g., Boc, Cbz) to prevent unwanted side reactions. The ester group is then transformed through a series of steps, such as reduction to an alcohol, conversion to an aldehyde, or reaction with organometallic reagents. Following the elaboration of the C4-substituent, the nitrogen protecting group is removed, allowing for late-stage functionalization of the amine. This strategic approach enables the efficient and controlled construction of complex target molecules, including potential drug candidates and natural product analogues.

Strategies for Stereochemical Control in Derivatization

The biological activity of azepane derivatives is often highly dependent on their stereochemistry—the precise three-dimensional arrangement of their atoms. lifechemicals.com Therefore, controlling the stereochemical outcome of reactions involving the azepane ring is of paramount importance. While this compound itself is achiral, derivatization can create one or more stereocenters. Several strategies have been developed for the stereoselective synthesis of substituted azepanes. nih.govrsc.org

One common approach involves the use of a chiral auxiliary . A chiral, non-racemic molecule is attached to the azepane nitrogen, which then directs the stereoselective addition of a substituent to the ring. After the desired stereochemistry is set, the auxiliary is removed.

Another powerful method is asymmetric catalysis , where a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation or hydroxylation of an unsaturated azepine precursor can install stereocenters with high enantioselectivity.

Other advanced techniques include:

Substrate-controlled diastereoselective reactions , where an existing stereocenter on a substituent controls the formation of a new stereocenter.

Enantioselective lithiation-conjugate addition sequences , which allow for the asymmetric synthesis of polysubstituted azepanes. acs.orgnih.gov

Stereoselective ring expansion of smaller, more easily controlled rings like piperidines. rsc.orgrsc.org

Chiral resolution , where a mixture of enantiomers is separated using a chiral stationary phase in chromatography. mdpi.com

These methods provide chemists with the tools needed to synthesize specific stereoisomers of complex azepane derivatives for biological evaluation.

| Strategy | Mechanism | Key Feature |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide reaction stereochemistry. | The auxiliary is removed after the reaction, having served its purpose. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | A small amount of catalyst can generate a large amount of enantiomerically enriched product. |

| Ring Expansion | Stereoselective expansion of a smaller, chirally-defined ring (e.g., piperidine) into an azepane. | Transfers stereochemistry from the starting material to the product. rsc.org |

| Chiral Resolution | Separation of a racemic mixture of enantiomers. | Typically performed using chiral high-performance liquid chromatography (HPLC). mdpi.com |

Conclusion and Future Directions in Ethyl Azepane 4 Carboxylate Hydrochloride Research

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of the azepane core, including structures like ethyl azepane-4-carboxylate, has been achieved through various strategic approaches. Key methodologies include the expansion of smaller, more readily available rings, cyclization of linear precursors, and various multi-step sequences. researchgate.net

One notable achievement is the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. rsc.org This method provides excellent yields and precise control over the stereochemistry of the final product. rsc.org Mechanistic investigations, often supported by semiempirical molecular orbital calculations, have been crucial in understanding and predicting the regiochemistry and stereochemistry of these ring expansion processes. rsc.org

Ring-closing metathesis (RCM) has also been successfully employed for the synthesis of azepane derivatives, starting from appropriately designed diene precursors. nih.govresearchgate.net Additionally, cyclization strategies such as the silyl-aza-Prins cyclization, where silyl (B83357) bis(homoallylic) amines react with aldehydes, have proven effective for constructing the seven-membered azacycle with good diastereoselectivity. researchgate.net Copper-catalyzed tandem amination/cyclization reactions of specific allenynes have also been developed, yielding functionalized azepines that are precursors to the saturated azepane ring system. nih.gov These achievements collectively provide a robust toolbox for accessing the azepane scaffold, with mechanistic studies guiding the development of more efficient and selective transformations.

Emerging Methodologies for Azepane Synthesis and Functionalization

The field of azepane synthesis is continuously evolving, with new methodologies emerging to address the challenges associated with constructing seven-membered rings, such as slow cyclization kinetics. nih.govmdpi.com These novel methods offer improved efficiency, stereocontrol, and access to a wider range of functionalized derivatives.

Recent advancements include:

Osmium-Catalyzed Tethered Aminohydroxylation: This powerful technique allows for the highly stereoselective synthesis of complex, heavily hydroxylated azepane iminosugars from sugar-derived precursors. nih.govacs.org It establishes a new C-N bond with complete regio- and stereocontrol. nih.govacs.org

Dearomative Ring Expansion: A novel strategy has been developed to prepare complex azepanes from readily available nitroarenes, significantly expanding the chemical space accessible for this heterocyclic system. researchgate.net

Tandem Cyclizations: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepine carboxylates. nih.gov This method combines intermolecular amine addition with intramolecular cyclization in a single step. nih.gov

Aza-Prins Cyclization: The reaction of silyl bis(homoallylic) amines with aldehydes, catalyzed by indium(III) chloride, has been established as a general approach for the synthesis of 2,7-disubstituted azepanes. researchgate.net

Green Chemistry Approaches: The use of ionic liquids as environmentally benign solvents and promoters is being explored for the synthesis of azepine derivatives, aligning with the principles of sustainable chemistry. researchgate.net

Table 1: Emerging Synthetic Methodologies for the Azepane Scaffold

| Methodology | Description | Key Advantages |

|---|---|---|

| Osmium-Catalyzed Tethered Aminohydroxylation | Stereoselective formation of a C-N bond in sugar-derived allylic alcohols to produce polyhydroxylated azepanes. nih.govacs.org | Excellent stereocontrol; access to complex iminosugars. nih.govacs.org |

| Dearomative Ring Expansion | Synthesis of functionalized azepanes from nitroarenes. researchgate.net | Access to novel and complex substitution patterns from simple starting materials. researchgate.net |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Combination of intermolecular amine addition and intramolecular cyclization of allenynes. nih.gov | High efficiency; provides access to fluorinated derivatives. nih.gov |

| Silyl-aza-Prins Cyclization | Reaction of silyl bis(homoallylic) amines with aldehydes to form the azepane ring. researchgate.net | Good yields and diastereoselectivity for disubstituted azepanes. researchgate.net |

| Ring-Closing Metathesis (RCM) | Cyclization of diene precursors using catalysts like the second-generation Grubbs' catalyst. researchgate.net | Versatile for creating various substituted azepines. researchgate.net |

Untapped Potential in Novel Chemical Transformations and Derivatization Pathways

Ethyl azepane-4-carboxylate hydrochloride serves as a versatile scaffold for further chemical modification. Its structure contains two key functional handles: a secondary amine within the ring and an ethyl ester substituent. These sites offer significant untapped potential for novel chemical transformations and the creation of diverse derivative libraries.

The secondary amine is a nucleophilic center that can undergo a wide array of reactions:

N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can modulate the molecule's steric and electronic properties.

N-Acylation: Reaction with acyl chlorides or anhydrides can produce a range of amides, which are prevalent in bioactive compounds.

Reductive Amination: This reaction can be used to introduce more complex substituents onto the nitrogen atom.

The ethyl ester group at the 4-position is also ripe for derivatization:

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can be used in amide bond coupling reactions to link amino acids or other amine-containing fragments.

Reduction: Reduction of the ester to the primary alcohol provides another point for functionalization, for example, through etherification or oxidation.

Transesterification: This allows for the modification of the ester group itself.

Amidation: Direct conversion of the ester to a variety of amides can be achieved by reacting it with different amines.

By combining modifications at both the nitrogen and the ester, a vast chemical space can be explored, leading to novel azepane-containing molecules for applications in drug discovery and materials science. nih.govnih.gov

The Role of Advanced Computational Chemistry in Advancing Azepane Chemistry

Advanced computational chemistry has become an indispensable tool for understanding and predicting the behavior of azepane-containing molecules. These in-silico methods provide deep insights into molecular structure, reactivity, and potential biological interactions, thereby guiding synthetic efforts and rational drug design. researchgate.netresearchgate.net

Key applications of computational chemistry in this field include:

Conformational Analysis: The seven-membered azepane ring is conformationally flexible. lifechemicals.com High-level electronic structure calculations are used to determine the preferred low-energy conformations, such as the chair and twist-boat forms, which is critical for understanding biological activity. nih.gov

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) is employed to calculate quantum chemical parameters like HOMO-LUMO energy gaps to predict molecular reactivity and stability. nih.gov Computational methods are also used to elucidate reaction mechanisms, as seen in the investigation of the regiochemistry of piperidine (B6355638) ring expansions to form azepanes. rsc.org

Molecular Docking: In drug discovery, molecular docking is used to predict the binding modes of azepane derivatives with biological targets, such as enzymes or receptors. researchgate.net This helps in designing novel, potent, and selective inhibitors. researchgate.netnih.gov